molecular formula C7H14NNaO3S B1324443 Sodium cis-2-methylcyclohexylsulfamate CAS No. 56120-29-7

Sodium cis-2-methylcyclohexylsulfamate

Cat. No.: B1324443
CAS No.: 56120-29-7
M. Wt: 215.25 g/mol
InChI Key: KICDRYNBOAJDNO-UOERWJHTSA-M
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Description

Sodium cis-2-methylcyclohexylsulfamate is a synthetic organic compound with the molecular formula C7H14NO3S.Na and a molecular weight of 215.246 g/mol. It is a cyclic sulfamate with a cis configuration, commonly used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium cis-2-methylcyclohexylsulfamate typically involves the reaction of cis-2-methylcyclohexylamine with sulfamic acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the following steps:

    Reaction: Mixing cis-2-methylcyclohexylamine with sulfamic acid and sodium hydroxide.

    Purification: The crude product is purified using crystallization or recrystallization techniques.

    Drying: The purified product is dried to obtain the final compound in its solid form.

Chemical Reactions Analysis

Types of Reactions: Sodium cis-2-methylcyclohexylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexyl compounds.

Scientific Research Applications

Chemistry: Sodium cis-2-methylcyclohexylsulfamate is used as a reagent in organic synthesis, particularly in the preparation of sulfamate esters and other derivatives.

Biology: In biological research, the compound is used to study enzyme inhibition and protein modification due to its ability to interact with amino groups in proteins.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Sodium cis-2-methylcyclohexylsulfamate involves its interaction with amino groups in proteins and enzymes. The sulfamate group can form covalent bonds with amino groups, leading to the inhibition of enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

    Sodium cyclamate: A widely used artificial sweetener with a similar sulfamate structure.

    Sodium N-cyclohexylsulfamate: Another sulfamate compound used in various applications.

Comparison: Sodium cis-2-methylcyclohexylsulfamate is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological molecules. Compared to Sodium cyclamate, it has distinct applications in research and industry, particularly in enzyme inhibition studies.

Biological Activity

Overview

Sodium cis-2-methylcyclohexylsulfamate is a synthetic organic compound with the molecular formula C7H14NaO3S\text{C}_7\text{H}_{14}\text{N}\text{aO}_3\text{S} and a molecular weight of approximately 215.25 g/mol. This compound is notable for its applications in biological research, particularly in the study of enzyme inhibition and protein modification due to its ability to interact with amino groups in proteins .

The biological activity of this compound primarily stems from its sulfamate group, which can form covalent bonds with amino groups in proteins. This interaction leads to the inhibition of enzyme activity, making it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors. The compound's specific cis configuration enhances its reactivity and selectivity towards biological targets compared to other sulfamate derivatives .

Biological Applications

  • Enzyme Inhibition Studies : this compound is utilized in research to investigate the inhibition mechanisms of various enzymes. Its ability to modify protein structures allows researchers to explore the functional consequences of such modifications.
  • Protein Modification : The compound’s interaction with amino groups facilitates studies on protein structure-function relationships, contributing to the understanding of protein dynamics and stability.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypePrimary UseKey Differences
This compoundCyclic sulfamateEnzyme inhibition researchUnique cis configuration enhances reactivity.
Sodium cyclamateSulfamateArtificial sweetenerPrimarily used as a sweetener, less focus on enzyme interactions.
Sodium N-cyclohexylsulfamateSulfamateVarious industrial applicationsDifferent structural properties affecting reactivity.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition Potency : Research indicates that this compound exhibits varying levels of inhibition depending on the target enzyme, suggesting a tailored approach for different biochemical applications .
  • Mechanistic Insights : The compound's ability to form stable covalent bonds with target proteins has been documented, providing insights into the design of more effective enzyme inhibitors .

Properties

IUPAC Name

sodium;N-[(1R,2S)-2-methylcyclohexyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S.Na/c1-6-4-2-3-5-7(6)8-12(9,10)11;/h6-8H,2-5H2,1H3,(H,9,10,11);/q;+1/p-1/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICDRYNBOAJDNO-UOERWJHTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@H]1NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56120-29-7
Record name Sodium (2-methylcyclohexyl)sulfamate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056120297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM (2-METHYLCYCLOHEXYL)SULFAMATE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0QA1NY74T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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